beta-Gal NONOate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Gal NONOate is synthesized through the reaction of beta-galactosyl-pyrrolidine with nitric oxide under specific conditions. The synthesis involves the formation of a diazeniumdiolate group, which is responsible for the nitric oxide-releasing properties of the compound . The reaction typically requires an inert atmosphere and controlled temperature to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Beta-Gal NONOate undergoes several types of chemical reactions, primarily involving the release of nitric oxide. These reactions include:
Decomposition: The compound decomposes to release nitric oxide under physiological conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the release of nitric oxide.
Common Reagents and Conditions
The release of nitric oxide from this compound is typically triggered by the presence of beta-galactosidase, an enzyme that catalyzes the hydrolysis of the compound . This reaction occurs under physiological conditions, such as body temperature and pH .
Major Products Formed
The primary product formed from the decomposition of this compound is nitric oxide. Additionally, the hydrolysis reaction may produce other byproducts, depending on the specific conditions and presence of other reactants .
Scientific Research Applications
Beta-Gal NONOate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Beta-Gal NONOate exerts its effects through the controlled release of nitric oxide. The release is triggered by the enzyme beta-galactosidase, which hydrolyzes the compound to produce nitric oxide . Nitric oxide then interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological responses, such as vasodilation and apoptosis .
Comparison with Similar Compounds
Beta-Gal NONOate is part of the diazeniumdiolate family of nitric oxide donors. Similar compounds include:
Diethylamine NONOate: Another diazeniumdiolate compound that releases nitric oxide under physiological conditions.
S-Nitrosothiols: These compounds also release nitric oxide but through different mechanisms involving the cleavage of the S-NO bond.
Metal-Nitrosyl Complexes: These complexes release nitric oxide upon reduction or photolysis.
Compared to these compounds, this compound is unique in its enzyme-triggered release mechanism, which allows for targeted and controlled nitric oxide delivery .
Properties
Molecular Formula |
C10H19N3O7 |
---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
(Z)-oxido-pyrrolidin-1-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium |
InChI |
InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2/b13-11-/t6-,7+,8+,9-,10+/m1/s1 |
InChI Key |
DFCOWOMYWFVWMB-XIFSWERBSA-N |
Isomeric SMILES |
C1CCN(C1)/[N+](=N/O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)/[O-] |
Canonical SMILES |
C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-] |
Origin of Product |
United States |
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